Methyl 3-amino-4-methylthiophene-2-carboxylate
CAS No.: 85006-31-1
Cat. No.: VC21324803
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 85006-31-1 |
---|---|
Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 |
Standard InChI Key | YICRPERKKBDRSP-UHFFFAOYSA-N |
SMILES | CC1=CSC(=C1N)C(=O)OC |
Canonical SMILES | CC1=CSC(=C1N)C(=O)OC |
Appearance | Solid powder |
Chemical Structure and Identification
Methyl 3-amino-4-methylthiophene-2-carboxylate consists of a five-membered thiophene ring with three important functional groups: an amino group at position 3, a methyl group at position 4, and a methyl carboxylate group at position 2. This specific arrangement of functional groups contributes to its chemical reactivity and versatility in organic synthesis.
The compound has a molecular formula of C7H9NO2S with a molecular weight of 171.22 g/mol . Its structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and other complex molecules.
Various chemical identifiers are associated with this compound for reference in chemical databases and literature:
Identifier Type | Value |
---|---|
CAS Number | 85006-31-1 |
Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
InChIKey | YICRPERKKBDRSP-UHFFFAOYSA-N |
SMILES | CC1=CSC(=C1N)C(=O)OC |
LogP | 1.28 |
The compound is also known by several synonyms including 3-amino-4-methyl-2-thiophenecarboxylic acid methyl ester and 3-amino-4-methylthiophenecarboxylic acid methyl ester .
Physical and Chemical Properties
Physical Characteristics
Methyl 3-amino-4-methylthiophene-2-carboxylate appears as a white to light yellow crystalline powder . Its physical properties contribute to its handling and application in various chemical processes.
Property | Value |
---|---|
Physical State | Solid |
Color | Pale Yellow to White |
Melting Point | 85-88°C |
Boiling Point | 318.6±37.0°C (Predicted) |
Density | 1.264±0.06 g/cm³ (Predicted) |
Flash Point | >100°C |
Water Solubility | 1g/L at 35°C |
Chemical Reactivity
The chemical behavior of Methyl 3-amino-4-methylthiophene-2-carboxylate is primarily influenced by its functional groups. The amino group at position 3 serves as a nucleophilic center, enabling participation in various reactions including acylation, alkylation, and coupling reactions. The methyl ester group provides opportunities for hydrolysis, transesterification, and reduction reactions, while the thiophene ring enables electrophilic and nucleophilic substitution reactions.
The compound demonstrates slight solubility in chloroform and methanol . It has a predicted pKa value of 1.71±0.10, indicating its relatively acidic nature . Its LogP value of 1.28 suggests moderate lipophilicity, which contributes to its utility in pharmaceutical applications and its ability to interact with biological systems.
Synthesis Methods
Standard Synthesis Procedure
One well-documented method for synthesizing Methyl 3-amino-4-methylthiophene-2-carboxylate involves the transformation of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene using specific reagents under controlled conditions .
The synthesis procedure includes the following steps:
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Dissolution of 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide
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Addition of 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride
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Addition of 48.6 g (0.7 mol) of hydroxylamine hydrochloride, followed by heating at 70-90°C for 4 hours
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Evaporation of the solvent under reduced pressure (-0.9 MPa)
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Addition of 600 ml of 25% ammonia water to the residue and stirring for half an hour
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Filtration to obtain a filter cake, which is then washed with 500 ml of water and dried
This procedure yields 82.5 g of Methyl 3-amino-4-methylthiophene-2-carboxylate with a purity of 98.3% and a yield of 96.5% . The high yield and purity make this method particularly valuable for industrial-scale production.
Applications and Uses
Articaine Synthesis
The most prominent application of Methyl 3-amino-4-methylthiophene-2-carboxylate is as a starting material in the synthesis of articaine, a dental amide-type local anesthetic . Articaine is notable for being the only anesthetic that contains a thiophene ring and is widely used in numerous European countries and elsewhere around the world . Its unique structure containing a thiophene ring contributes to its efficacy and pharmaceutical properties.
Enzyme Inhibitor Development
Methyl 3-amino-4-methylthiophene-2-carboxylate is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids, which serve as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B . These inhibitors have potential applications in the treatment of various diseases, including diabetes and obesity, by modulating specific enzyme activities involved in metabolic regulation.
Neurological Disorder Treatments
The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . Its ability to interact with specific biological pathways makes it valuable in developing compounds that can modulate neurological functions, potentially leading to new treatments for various neurological conditions. The thiophene structure provides unique binding opportunities with biological targets involved in neurological processes.
Agricultural Applications
In agricultural chemistry, Methyl 3-amino-4-methylthiophene-2-carboxylate is utilized in the formulation of agrochemicals, enhancing crop protection products by improving their efficacy against pests and diseases . The compound's structural features allow for the development of agricultural chemicals with improved stability, selectivity, and activity. These properties contribute to more effective pest management strategies and potentially reduced environmental impact.
Material Science Applications
In material science research, Methyl 3-amino-4-methylthiophene-2-carboxylate is explored for its potential in developing new materials, particularly in electronics . Its unique electronic properties can be harnessed for better conductivity, making it valuable in the development of novel electronic materials. The thiophene ring, with its conjugated π-electron system, contributes to these electronic properties, potentially leading to applications in semiconductor and conductive materials.
Organic Synthesis Applications
The compound acts as a versatile building block in organic synthesis, enabling chemists to create more complex molecules efficiently . Its functional groups provide multiple sites for chemical transformations, making it a valuable starting material for the synthesis of various compounds with potential applications across different fields.
Heterocyclic Compound Synthesis
Methyl 3-amino-4-methylthiophene-2-carboxylate has been used in the preparation of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, demonstrating its utility in heterocyclic compound synthesis . This application showcases the compound's versatility as a starting material for the construction of complex heterocyclic systems, which are important structural motifs in pharmaceutical and materials chemistry.
Coupling Reactions
The compound has been employed in various coupling reactions. For example, the reaction of 4-bromotoluene with Methyl 3-amino-4-methylthiophene-2-carboxylate in the presence of PdCl(C3H5)(dppb) and KOAc in DMAc at 120°C affords Methyl 3-amino-4-methyl-5-p-tolylthiophene-2-carboxylate in 81% yield . This application demonstrates the compound's ability to participate in transition metal-catalyzed coupling reactions, expanding its utility in complex organic synthesis.
Research Findings and Future Perspectives
Recent research has expanded the applications of Methyl 3-amino-4-methylthiophene-2-carboxylate beyond its traditional use in articaine synthesis. The compound's versatile structure continues to attract interest in various fields, from pharmaceutical development to material science, leading to ongoing exploration of its potential applications.
Current research focuses on exploring new reactions involving Methyl 3-amino-4-methylthiophene-2-carboxylate, particularly those that can lead to novel compounds with improved biological activities or material properties. The development of more efficient and environmentally friendly synthesis methods for the compound is also an active area of research, aiming to reduce the environmental impact of its production and improve cost-effectiveness.
Future research directions may include the development of new derivatives with enhanced properties for specific applications, exploration of its potential in emerging fields such as nanomaterials and sustainable chemistry, and further optimization of its synthesis and purification methods to meet increasing demand across various industries.
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